
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides. It features a conjugated system with two fluorine atoms and a nitro group, which can influence its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-nitroaniline and 4-fluorobenzaldehyde.
Formation of the Intermediate: The 4-fluoro-3-nitroaniline undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Amidation: The Schiff base is then reacted with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or epoxides.
Applications De Recherche Scientifique
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group and fluorine atoms can play crucial roles in these interactions.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.
(2E)-N-(4-bromo-3-nitrophenyl)-3-(4-bromophenyl)prop-2-enamide: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms in (2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Nitro Group: The nitro group provides additional sites for chemical modification and can impact the compound’s electronic properties.
Propriétés
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJPIDSTYNLEBN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)
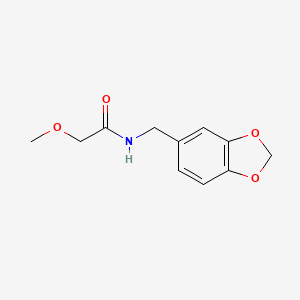
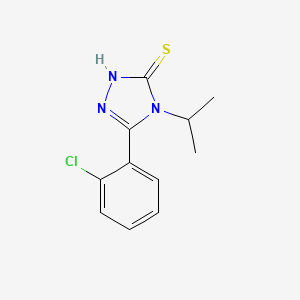
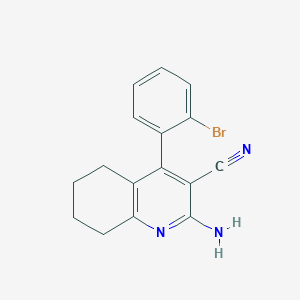
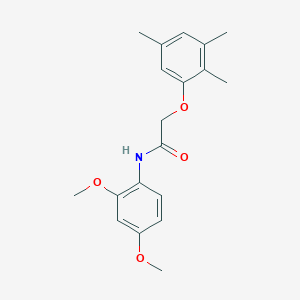
methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5811634.png)
![2-methyl-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5811636.png)
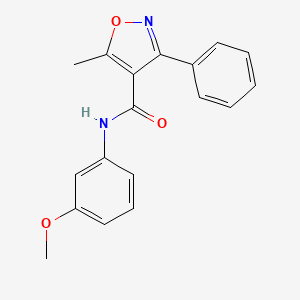
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

